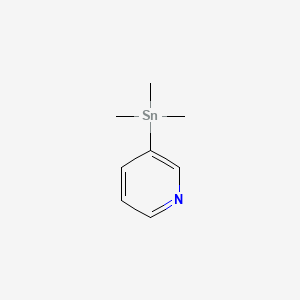

Pyridine,3-(trimethylstannyl)-

Overview

Description

Pyridine,3-(trimethylstannyl)- is an organotin compound featuring a trimethylstannyl (-Sn(CH₃)₃) group at the 3-position of the pyridine ring. This compound is pivotal in cross-coupling reactions, particularly in Stille couplings, where it facilitates the formation of carbon-carbon bonds in organic synthesis. Its utility stems from the high reactivity of the trimethylstannyl group, which enables efficient transmetallation with palladium catalysts .

A notable synthesis route involves the oxidation of 4-(trimethylstannyl)pyridine with meta-chloroperbenzoic acid (mCPBA) to yield 4-(trimethylstannyl)pyridine-N-oxide, demonstrating the compound’s adaptability in derivatization (84% yield) . The structural and electronic properties of Pyridine,3-(trimethylstannyl)- make it a versatile intermediate in pharmaceuticals, materials science, and radiochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine,3-(trimethylstannyl)- typically involves the reaction of pyridine with trimethyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:

Pyridine+Me3SnCl→Pyridine,3-(trimethylstannyl)-+HCl

Industrial Production Methods: Industrial production of Pyridine,3-(trimethylstannyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Stille Coupling Reactions

The trimethylstannyl group enables palladium-catalyzed cross-coupling reactions (Stille couplings), forming carbon-carbon bonds with aryl or alkenyl halides. This reaction is pivotal in synthesizing complex heterocycles and functionalized aromatics.

Example Reactions:

Mechanistic Insights:

-

The tin atom facilitates transmetallation to palladium, forming a Pd–Sn intermediate .

-

The pyridine nitrogen stabilizes intermediates via coordination to palladium .

Photostimulated Substitution Reactions

Under UV light, the trimethylstannyl group undergoes substitution with nucleophiles, enabling regioselective functionalization.

Key Findings:

-

Irradiation of Pyridine,3-(trimethylstannyl)- with Me₃Sn⁻ in liquid NH₃ yields 2,5-bis(trimethylstannyl)pyridine (96% yield) .

-

In the dark, monosubstitution dominates (e.g., diethyl 5-(trimethylstannyl)pyridin-2-yl phosphate, 98% yield) .

Conditions:

Nucleophilic Aromatic Substitution

The electron-withdrawing pyridine ring and tin group activate adjacent positions for nucleophilic attack.

Example:

Reaction with benzylamine in the presence of N-oxide derivatives leads to substitution at the 2-position of the pyridine ring, forming benzaldehyde as a byproduct .

Factors Influencing Reactivity:

-

Steric effects : Bulkier nucleophiles show reduced efficiency.

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Coordination-Driven Self-Assembly

The pyridine nitrogen participates in coordination chemistry, forming supramolecular structures.

Case Study:

-

3-(Trimethylstannyl)pyridine derivatives self-assemble via boron–nitrogen coordination bonds, forming cyclic oligomers (trimers or dimers) in solution .

-

Key observation : Tetrahedral geometry at boron is maintained despite strain, highlighting the balance between electronic and steric effects .

Halogenation

-

Reaction with Cl₂ or Br₂ selectively substitutes the trimethylstannyl group, yielding 3-halopyridines .

Oxidation

Scientific Research Applications

Chemical Synthesis Applications

Reagent in Organic Synthesis

Pyridine, 3-(trimethylstannyl)- is primarily used as a reagent in organic synthesis. Its role is crucial in the formation of carbon-carbon bonds through various coupling reactions, notably the Stille coupling reaction. This reaction involves the coupling of organostannanes with organic halides in the presence of palladium catalysts, leading to the formation of biaryl compounds and substituted pyridines.

Mechanism of Action

The trimethylstannyl group acts as a leaving group during nucleophilic substitution reactions. The electron-donating nature of this group enhances the reactivity of the pyridine ring, facilitating nucleophilic attacks and subsequent reactions.

Comparison with Similar Compounds

Pyridine, 3-(trimethylstannyl)- can be compared with other trimethylstannyl-substituted pyridines (e.g., 2-(trimethylstannyl)pyridine and 4-(trimethylstannyl)pyridine). The position of the trimethylstannyl group affects the reactivity and applications of these compounds, making pyridine, 3-(trimethylstannyl)- particularly valuable for specific synthetic pathways.

Biological Applications

Precursor for Biologically Active Molecules

In biological research, pyridine, 3-(trimethylstannyl)- serves as a precursor for synthesizing various biologically active compounds. Its derivatives have shown potential in developing pharmaceuticals with anticancer and antimicrobial properties .

Case Study: Cytokine Modulation

Research has indicated that certain derivatives of pyridine, 3-(trimethylstannyl)- can modulate immune responses by acting on cytokine pathways. For instance, compounds derived from this structure have been investigated for their ability to inhibit IL-12 and IL-23 signaling pathways, which are critical in autoimmune conditions .

Industrial Applications

Production of Advanced Materials

Pyridine, 3-(trimethylstannyl)- is also utilized in the production of advanced materials and polymers. Its unique properties enable the development of materials with specific characteristics suitable for electronics and optics applications .

Data Tables

| Application Area | Details |

|---|---|

| Organic Synthesis | Used as a reagent in Stille coupling reactions to form biaryl compounds. |

| Biological Research | Serves as a precursor for pharmaceuticals with potential anticancer and antimicrobial effects. |

| Industrial Use | Employed in producing advanced materials with tailored properties for electronics and optics. |

Mechanism of Action

The mechanism of action of Pyridine,3-(trimethylstannyl)- in chemical reactions involves the activation of the pyridine ring through the electron-donating effect of the trimethylstannyl group. This activation facilitates nucleophilic attack and subsequent substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Reactivity and Functional Group Influence

- Trimethylstannyl vs. Tributylstannyl : Trimethylstannyl groups (as in Pyridine,3-(trimethylstannyl)-) exhibit higher reactivity in Stille couplings due to reduced steric hindrance compared to tributylstannyl derivatives (e.g., 3-Methyl-2-(tributylstannyl)pyridine). However, tributylstannyl compounds offer enhanced stability, making them preferable in prolonged reactions .

- Electron-Withdrawing Groups : The nitro group in 5-Nitro-2-(trimethylstannyl)-pyridine deactivates the pyridine ring, directing reactivity toward electrophilic substitutions. This contrasts with the electron-rich Pyridine,3-(trimethylstannyl)-, which participates more readily in nucleophilic cross-couplings .

Research Findings and Challenges

- Synthetic Yields : Pyridine,3-(trimethylstannyl)- derivatives often achieve moderate to high yields (66–84%) in optimized conditions, though competing side reactions (e.g., α-deprotonation) necessitate careful control .

- Stability Concerns : Tributylstannyl compounds, while stable, require stringent purification to remove toxic tin byproducts, complicating large-scale applications .

- Emerging Trends : Recent studies explore hybrid systems, such as pyridine-stannyl-phosphole conjugates, to enhance luminescent properties in optoelectronic materials .

Q & A

Basic Questions

Q. What are the primary synthetic routes for preparing Pyridine,3-(trimethylstannyl)-, and how do reaction parameters influence yield?

The synthesis of Pyridine,3-(trimethylstannyl)- typically involves Stille coupling precursors. For example, bis[(trimethylstannyl)ethynyl]pyridine reacts with Pt(PnBu₃)₂Cl₂ in toluene using CuI as a catalyst to form rigid-rod Pt(II) acetylide polymers . Key parameters include:

- Catalyst choice : CuI enhances coupling efficiency by facilitating transmetallation.

- Solvent selection : Toluene or diethylamine ensures solubility and stability of intermediates.

- Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions. Yield optimization requires inert atmospheres and stoichiometric precision to avoid tin byproducts.

Q. Which spectroscopic techniques are most effective for characterizing Pyridine,3-(trimethylstannyl)-, and what are the diagnostic features?

- ¹H/¹³C NMR : Look for satellite peaks near the pyridine protons due to coupling with ¹¹⁷/¹¹⁹Sn isotopes. The trimethylstannyl group resonates at δ ~0.5 ppm (¹H) and δ ~8–10 ppm (¹³C) .

- IR Spectroscopy : Absorbances at 550–600 cm⁻¹ (Sn-C stretching) and ~1600 cm⁻¹ (pyridine ring vibrations).

- Mass Spectrometry : Molecular ion peaks at m/z 286.9 (C₈H₁₂N₂O₂Sn) confirm the molecular formula .

Q. How should Pyridine,3-(trimethylstannyl)- be stored to ensure stability, and what are the risks of improper handling?

- Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation .

- Hazards : Organotin compounds are toxic; exposure risks include CNS depression, respiratory irritation, and skin absorption .

- Safety protocols : Use fume hoods, nitrile gloves, and eye protection. Dispose of waste via EPA-approved methods for organometallics .

Advanced Research Questions

Q. How can Pyridine,3-(trimethylstannyl)- be integrated into organometallic polymers, and what challenges arise in maintaining conjugation?

The compound serves as a monomer in Pt(II) acetylide polymers, where the trimethylstannyl group enables cross-coupling with metal halides. Challenges include:

- Solubility : Bulky tributylphosphine ligands (PnBu₃) improve polymer solubility in organic solvents .

- Conjugation breaks : Steric hindrance from the SnMe₃ group may disrupt π-orbital overlap. Mitigate by optimizing spacer groups (e.g., ethynylene units) .

- Catalyst efficiency : CuI co-catalysts reduce Sn-mediated side reactions, preserving polymer chain integrity .

Q. What analytical strategies resolve contradictions in cross-coupling reaction outcomes involving Pyridine,3-(trimethylstannyl)-?

Discrepancies between expected and observed products (e.g., low yields, byproducts) require:

- Byproduct analysis : Use GC-MS or HPLC to identify SnMe₃-containing impurities.

- Catalyst screening : Test Pd(0)/Pd(II) or Ni(0) systems if CuI-Pt pathways underperform .

- Kinetic studies : Monitor reaction progress via in-situ NMR to detect intermediate species.

- Computational modeling : DFT calculations predict regioselectivity of stannyl group transfer .

Q. How does the electronic nature of Pyridine,3-(trimethylstannyl)- influence its reactivity in substitution reactions?

The electron-deficient pyridine ring directs electrophilic substitution to the 4-position, while the SnMe₃ group acts as a σ-donor, enhancing nucleophilic displacement at the 3-position. For example:

- Stille Coupling : Transmetallation with Pd(0) forms C–C bonds, favored by electron-withdrawing pyridine substituents .

- Oxidation : SnMe₃ groups are susceptible to oxidation; avoid strong oxidants (e.g., KMnO₄) unless targeting Sn-O byproducts .

Q. Methodological Tables

Table 1: Key Spectral Data for Pyridine,3-(trimethylstannyl)-

| Technique | Diagnostic Features | Reference |

|---|---|---|

| ¹H NMR | δ 0.5 ppm (SnMe₃), δ 7.5–8.5 ppm (pyridine) | |

| ¹³C NMR | δ 8–10 ppm (SnMe₃), δ 120–150 ppm (C-ring) | |

| IR | 550–600 cm⁻¹ (Sn-C), 1600 cm⁻¹ (C=N) |

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | 5 mol% CuI, 2 eq Pt(PnBu₃)₂Cl₂ | Increases to >80% |

| Solvent | Toluene/Diethylamine (1:1) | Prevents Sn precipitation |

| Temperature | 70°C, 24 hrs | Balances rate vs. decomposition |

Properties

CAS No. |

59020-09-6 |

|---|---|

Molecular Formula |

C8H13NSn |

Molecular Weight |

241.91 g/mol |

IUPAC Name |

trimethyl(pyridin-3-yl)stannane |

InChI |

InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-2,4-5H;3*1H3; |

InChI Key |

VDHNKGVVXBUCFR-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C1=CN=CC=C1 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.